molecular formula C20H23NO6 B122520 (1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one CAS No. 1025023-05-5

(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one

Cat. No. B122520
M. Wt: 373.4 g/mol
InChI Key: QJDYNQYLCIPODD-HVTWWXFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periglaucine B is an isoquinoline alkaloid. It has a role as a metabolite.

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Dihydroallocryptopine : This compound, closely related to the chemical structure , was analyzed for its crystal structure, revealing specific orientations and bonding patterns of its methoxy groups and benzene rings. The study provided insights into the molecular properties, such as the puckering of the 10-membered ring and specific substituent orientations (Sun, Qin, Hou, Yao, & Zhou, 2011).

  • Dihydrocryptopine : Similarly, dihydrocryptopine's crystal structure was examined, highlighting the importance of O—H⋯O hydrogen bonding and C—H⋯O interactions in the crystal packing, which are relevant to understanding the physical and chemical properties of these compounds (Sun, Cao, Zhang, Zhu, & Zhou, 2012).

Synthetic Applications and Chemical Reactions

  • Synthesis of Polycyclic Compounds : A study focusing on the synthesis of new polycyclic compounds using photocycloaddition reactions of methoxy-substituted derivatives showed the potential for creating complex molecular structures, relevant for the chemical synthesis of related compounds (Vuk, Marinić, & Škorić, 2014).

  • Methyl Rearrangement in Solid and Liquid States : The rearrangement of methoxy-triazines under different states highlighted the reactivity and transformation of methoxy groups in complex molecules, which can be pertinent to understanding reactions involving similar compounds (Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000).

properties

IUPAC Name

(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDYNQYLCIPODD-HVTWWXFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

periglaucine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Reactant of Route 2
Reactant of Route 2
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Reactant of Route 3
Reactant of Route 3
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Reactant of Route 4
Reactant of Route 4
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Reactant of Route 5
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Reactant of Route 6
(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one

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